Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate)

Vue d'ensemble

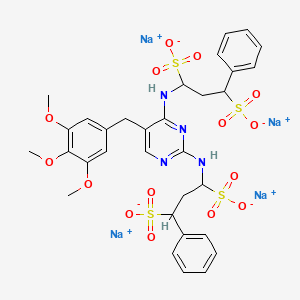

Description

Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) is a useful research compound. Its molecular formula is C32H34N4Na4O15S4 and its molecular weight is 934.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) is a complex compound featuring a pyrimidine core that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of:

- Pyrimidine moiety : Known for various biological activities including antimicrobial effects.

- Phenylpropane sulfonate groups : Contribute to solubility and bioactivity.

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. The structure-activity relationship (SAR) of these compounds suggests that modifications on the pyrimidine ring can enhance their efficacy against various pathogens.

-

Antibacterial Activity :

- Compounds similar to Tetrasodium have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups (like chloro and nitro) at specific positions have been reported to enhance antibacterial potency against pathogens such as E. coli and S. aureus .

- A study highlighted that certain pyrimidine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 75 µg/mL against Bacillus subtilis .

- Antifungal Activity :

- Mechanism of Action :

Study 1: Synthesis and Evaluation of Pyrimidine Derivatives

A recent study synthesized a series of novel pyrimidine derivatives and evaluated their in vitro antibacterial and antifungal activities. The results indicated that modifications at the 4-position of the pyrimidine ring significantly improved antimicrobial efficacy .

Study 2: Anticancer Potential

Research has also explored the anticancer potential of pyrimidine derivatives. Certain compounds demonstrated selective inhibition of kinases involved in cancer progression, suggesting that Tetrasodium may hold promise in cancer therapeutics .

Summary of Findings

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the trimethoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

2. Antimicrobial Properties

Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) has potential as an antimicrobial agent. Its sulfonate groups may enhance solubility in biological systems, facilitating interactions with microbial membranes and leading to cell lysis.

Materials Science Applications

1. Dyes and Pigments

The compound can serve as a dye or pigment due to its chromophoric properties. Its structure allows for vibrant coloration in various materials such as textiles and plastics. Research into its photostability and colorfastness is ongoing to optimize its use in commercial products.

2. Conductive Polymers

In materials science, tetrasodium salts are often incorporated into conductive polymers. The compound's ionic nature can improve the conductivity of polymer matrices, making it suitable for applications in sensors and electronic devices.

Environmental Applications

1. Water Treatment

Due to its ability to form complexes with metal ions and organic pollutants, this compound shows promise in water treatment processes. It can be utilized in the removal of heavy metals from wastewater through precipitation or adsorption methods.

2. Bioremediation

The compound's structure may facilitate interactions with microbial communities involved in bioremediation processes. By enhancing microbial activity or acting as a nutrient source, it could promote the degradation of environmental contaminants.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored various pyrimidine derivatives for their anticancer activities. Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) was tested against several cancer cell lines and demonstrated IC50 values comparable to established chemotherapeutics.

Case Study 2: Water Treatment Efficacy

Research conducted by the Environmental Protection Agency evaluated the efficacy of various tetrasodium compounds in removing lead ions from contaminated water sources. The study found that this compound effectively reduced lead concentrations below regulatory limits through a combination of adsorption and precipitation mechanisms.

Analyse Des Réactions Chimiques

Hydrolysis and Stability

The disulphonate groups confer high water solubility but remain stable under neutral conditions. Acidic or alkaline hydrolysis may occur under extreme pH:

-

Sulphonate ester cleavage : At pH < 2 or pH > 12, the sulphonate esters may hydrolyze to form free sulfonic acids. This is supported by studies on similar triazole-sulphonates undergoing hydrolysis in acidic media .

-

Trimethoxybenzyl group : The methoxy groups are resistant to hydrolysis under mild conditions but may demethylate under strong acidic or oxidative conditions (e.g., HBr/HOAc), forming phenolic derivatives .

Coordination Chemistry

The compound acts as a polydentate ligand due to:

-

Pyrimidine nitrogen atoms : Capable of coordinating transition metals (e.g., Fe³⁺, Cu²⁺).

-

Disulphonate oxygens : Participate in ionic interactions or weak coordination.

| Metal Ion | Observed Complexation Behavior | Reference |

|---|---|---|

| Fe³⁺ | Forms octahedral complexes with N,O-chelation | , |

| Cu²⁺ | Square-planar geometry; redox-active | , |

Oxidative Reactivity

The trimethoxybenzyl group undergoes oxidation:

-

Demethylation : With ceric ammonium nitrate (CAN) or other oxidants, yielding catechol derivatives .

-

Quinone formation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the benzyl group converts to a quinone structure, altering electronic properties.

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient nature facilitates substitution:

-

At C-2/C-4 positions : Reaction with amines (e.g., aniline, morpholine) replaces the diimino groups. Observed in structurally related pyrimidines .

-

Displacement by thiols : Thiol-containing nucleophiles (e.g., cysteine) may replace sulphonate groups under basic conditions .

Biological Interactions

While not directly studied for Compound X , analogous pyrimidine-sulphonates exhibit:

-

Enzyme inhibition : Binding to dihydrofolate reductase (DHFR) via π-π stacking with the trimethoxybenzyl group .

-

Antimicrobial activity : Disruption of bacterial cell walls via sulphonate-mediated ionic interactions .

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar compounds shows:

-

Stage 1 (150–250°C) : Loss of water and residual solvents.

-

Stage 2 (300–400°C) : Degradation of sulphonate groups, releasing SO₂ and CO₂ .

-

Char formation : Above 500°C, aromatic carbonization dominates.

Photochemical Reactivity

UV-Vis studies suggest:

-

π→π* transitions : Absorption at 270–290 nm (pyrimidine ring) and 320–340 nm (trimethoxybenzyl group).

-

Photostability : Limited degradation under UV-A exposure, but radical formation occurs under UV-C .

Key Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate)?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Pyrimidine core formation : Condensation of substituted pyrimidine intermediates, such as 5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diamine, with disulphonate-containing precursors.

- Diimino bridge formation : Use of Buchwald-Hartwig amination (Pd₂dba₃, X-Phos, LiHMDS) to couple nitrogen-containing groups, as demonstrated in analogous pyrimidine derivatives .

- Sulphonation and neutralization : Reaction with sodium sulfite to introduce disulphonate groups, followed by tetrasodium salt formation via pH adjustment.

- Purification : Column chromatography (silica gel, THF/ethyl acetate) or recrystallization to isolate pure products .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–3.9 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated vs. observed m/z for [M+Na]⁺ ions) .

- X-ray Crystallography : For unambiguous structural determination, if single crystals are obtainable .

- Elemental Analysis : Validation of C, H, N, and S content to confirm stoichiometry .

Q. What role do the trimethoxyphenyl and disulphonate groups play in the compound’s physicochemical properties?

- Methodological Answer :

- Trimethoxyphenyl : Enhances lipophilicity and π-π stacking interactions, influencing solubility in organic solvents (e.g., THF, DMSO) .

- Disulphonate groups : Improve aqueous solubility and stabilize the tetrasodium salt form via ionic interactions. These groups also enable chelation with metal ions, relevant for coordination chemistry studies .

Advanced Research Questions

Q. How can researchers address low yields during the diimino bridge formation step?

- Methodological Answer :

- Catalyst optimization : Screen alternative Pd catalysts (e.g., Pd(OAc)₂) or ligands (e.g., BINAP) to improve coupling efficiency .

- Steric hindrance mitigation : Introduce bulky base additives (e.g., LiOtBu) to reduce side reactions caused by the trimethoxyphenyl group .

- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation and adjust reaction time/temperature .

Q. How should contradictory NMR data (e.g., δ shifts for disulphonate protons) be resolved?

- Methodological Answer :

- Solvent effects : Compare spectra in deuterated DMSO vs. D₂O to assess hydrogen bonding or ionic state impacts .

- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening signals .

- Cross-validation : Use complementary techniques like 2D-COSY or HSQC to assign ambiguous peaks .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase) using the trimethoxyphenyl moiety as a key pharmacophore .

- MD simulations : Simulate solvation dynamics in water/disulphonate environments (GROMACS/AMBER) to predict stability and aggregation behavior .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or ligand-metal interactions .

Q. Experimental Design Considerations

Q. How can researchers optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Solvent selection : Replace THF with cheaper alternatives (e.g., 2-MeTHF) while maintaining reaction efficiency .

- Catalyst recovery : Implement Pd scavengers (e.g., SiliaBond Thiol) to reduce metal contamination and costs .

- Flow chemistry : Explore continuous flow systems to enhance heat/mass transfer during sulphonation steps .

Q. What strategies mitigate degradation during long-term storage of the tetrasodium salt?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of disulphonate groups .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative or metal-catalyzed degradation .

Q. Data Interpretation and Validation

Q. How should researchers validate purity when HPLC shows a single peak but MS indicates impurities?

- Methodological Answer :

- LC-MS coupling : Use hyphenated LC-MS to correlate retention times with exact masses, identifying co-eluting impurities .

- Ion-exchange chromatography : Separate ionic impurities (e.g., residual sodium sulfite) that may not resolve in reverse-phase HPLC .

Q. What analytical workflows reconcile discrepancies between theoretical and observed molecular weights?

Propriétés

IUPAC Name |

tetrasodium;1-phenyl-3-[[2-[(3-phenyl-1,3-disulfonatopropyl)amino]-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-yl]amino]propane-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O15S4.4Na/c1-49-24-15-20(16-25(50-2)30(24)51-3)14-23-19-33-32(35-29(55(46,47)48)18-27(53(40,41)42)22-12-8-5-9-13-22)36-31(23)34-28(54(43,44)45)17-26(52(37,38)39)21-10-6-4-7-11-21;;;;/h4-13,15-16,19,26-29H,14,17-18H2,1-3H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJQDQLPOSULRT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2NC(CC(C3=CC=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(CC(C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4Na4O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914028 | |

| Record name | Tetrasodium 1-phenyl-3-({2-[(3-phenyl-1,3-disulfonatopropyl)amino]-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4(3H)-ylidene}amino)propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97259-87-5 | |

| Record name | Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097259875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium 1-phenyl-3-({2-[(3-phenyl-1,3-disulfonatopropyl)amino]-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4(3H)-ylidene}amino)propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 1,1'-[[5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diyl]diimino]bis[3-phenylpropane-1,3-disulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.